molecular formula C15H21BFNO2 B13647784 8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13647784
M. Wt: 277.14 g/mol
InChI Key: PYMHTTIWBYSHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a fluorine atom, a boron-containing dioxaborolane group, and a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Dioxaborolane Group: This step involves the use of a boronic acid or ester, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the dioxaborolane group, converting it to a boronic acid or alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Boronic acids or alcohols.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the dioxaborolane group can facilitate interactions with biological molecules through boron-oxygen bonds.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoro-5-(trifluoromethyl)quinoline: Similar structure but with a trifluoromethyl group instead of the dioxaborolane group.

    2-Bromo-4-fluoro-N-methylaniline: Contains a fluorine atom and an aromatic amine, but lacks the tetrahydroquinoline and dioxaborolane groups.

Uniqueness

8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a fluorine atom and a boron-containing dioxaborolane group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H21BFNO2

Molecular Weight

277.14 g/mol

IUPAC Name

8-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C15H21BFNO2/c1-14(2)15(3,4)20-16(19-14)11-7-8-12(17)13-10(11)6-5-9-18-13/h7-8,18H,5-6,9H2,1-4H3

InChI Key

PYMHTTIWBYSHDJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCNC3=C(C=C2)F

Origin of Product

United States

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